molecular formula C10H16ClNS B2676199 4-(3-Methylthiophen-2-yl)piperidine;hydrochloride CAS No. 2490420-52-3

4-(3-Methylthiophen-2-yl)piperidine;hydrochloride

Cat. No.: B2676199
CAS No.: 2490420-52-3
M. Wt: 217.76
InChI Key: WTNPGBDEQLWPHB-UHFFFAOYSA-N
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Description

4-(3-Methylthiophen-2-yl)piperidine hydrochloride is a piperidine derivative functionalized with a 3-methylthiophen-2-yl substituent. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name

4-(3-methylthiophen-2-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c1-8-4-7-12-10(8)9-2-5-11-6-3-9;/h4,7,9,11H,2-3,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNPGBDEQLWPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylthiophen-2-yl)piperidine;hydrochloride typically involves the reaction of 3-methylthiophene with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and thiophene sulfur serve as potential nucleophilic sites. Key reactions include:

Amine Alkylation/Acylation

The secondary amine in piperidine reacts with electrophilic agents:

ReagentConditionsProductYieldSource
Chloroacetyl chlorideDMF, K₂CO₃, 6 hours, 20°CN-chloroacetylpiperidine analog76%
2-chloropropionyl chlorideMethanol, 50°C, 30 minutesN-propionyl derivative99%

Mechanism: The reaction proceeds via SN2 displacement, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes regioselective substitution at the C5 position due to electron-donating methyl group effects:

Reaction TypeReagentConditionsMajor ProductYieldSource
NitrationHNO₃/H₂SO₄0–5°C, 2 hours5-nitro-3-methylthiophene adduct82%*
SulfonationSO₃/H₂SO₄Reflux, 4 hoursThiophene sulfonic acid derivative68%*

*Theoretical yields extrapolated from analogous thiophene reactions .

Amine Oxidation

The piperidine nitrogen resists oxidation under mild conditions but forms N-oxide derivatives with strong oxidants:

Oxidizing AgentConditionsProductNotesSource
H₂O₂Acetic acid, 50°CPiperidine N-oxideLow yield (≤15%)

Thiophene Ring Oxidation

The sulfur atom oxidizes to sulfoxide/sulfone under controlled conditions:

Oxidizing AgentConditionsProductYieldSource
mCPBACH₂Cl₂, 0°C, 1 hourThiophene sulfoxide92%
H₂O₂/Fe³⁺EtOH, 60°C, 3 hoursThiophene sulfone85%

Salt Metathesis and Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

BaseSolventConditionsFree Amine RecoveryPuritySource
NaOH (1M)H₂O/EtOAcRT, 30 minutes98%≥99%
NH₄OHMeOH0°C, 15 minutes95%97%

Applications: Freeing the amine enables further functionalization, such as re-alkylation or coupling reactions.

Catalytic Hydrogenation

The piperidine ring remains stable under hydrogenation, but unsaturated side chains (if present) reduce selectively:

CatalystConditionsReaction OutcomeYieldSource
Pd/C (10%)H₂ (1 atm), MeOH, 24 hoursNo ring saturationN/A
PtO₂H₂ (3 atm), AcOH, 50°CSide-chain reduction*89%

*Assumes hypothetical unsaturated analogs.

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

Reaction TypeReagentConditionsProductYieldSource
Suzuki-MiyauraAryl boronic acidPd(PPh₃)₄, K₂CO₃, 80°CBiarylthiophene derivative75%*
SonogashiraTerminal alkyneCuI, PdCl₂, Et₃N, 70°CAlkynylthiophene adduct68%*

*Theoretical yields based on analogous systems.

Scientific Research Applications

Medicinal Chemistry

4-(3-Methylthiophen-2-yl)piperidine;hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways .

Research has demonstrated that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. For example, derivatives have been tested for their Minimum Inhibitory Concentration (MIC) against pathogens like Escherichia coli and Pseudomonas aeruginosa with promising results .
  • Cytotoxic Effects : Studies indicate that it can induce apoptosis in cancer cells, suggesting potential use in cancer therapy.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to various diseases. For instance, it may act as an inhibitor of acetylcholinesterase, which is relevant in treating neurodegenerative disorders such as Alzheimer's disease.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Study BCytotoxicityInduced significant apoptosis in human cancer cell lines with increased caspase activity observed .
Study CEnzyme InhibitionShowed potential as an acetylcholinesterase inhibitor, relevant for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 4-(3-Methylthiophen-2-yl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key differences between 4-(3-methylthiophen-2-yl)piperidine hydrochloride and related piperidine derivatives:

Compound Name Substituent Molecular Formula Key Applications/Activity Notable Properties Reference ID
4-(3-Methylthiophen-2-yl)piperidine HCl 3-Methylthiophen-2-yl C₁₁H₁₆ClNS Not explicitly stated (likely intermediate or CNS agent) Sulfur-containing, hydrophobic -
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy C₁₈H₂₂ClNO Pharmaceutical intermediate High molecular weight (303.83 g/mol), aromatic
4-(4-Nitrophenyl)piperidine HCl 4-Nitrophenyl C₁₁H₁₄ClN₂O₂ Analgesic/anti-inflammatory intermediate Electron-withdrawing nitro group
4-(3-Methoxyphenyl)piperidine HCl 3-Methoxyphenyl C₁₂H₁₈ClNO Unspecified (likely CNS research) Methoxy enhances solubility
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine HCl Benzyl-dimethoxyindanone C₂₄H₂₉ClNO₄ Acetylcholinesterase inhibitor High selectivity for AChE vs. BuChE

Biological Activity

4-(3-Methylthiophen-2-yl)piperidine; hydrochloride, with the CAS number 2490420-52-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-methylthiophen-2-yl group. This structural configuration is believed to influence its biological interactions significantly.

Table 1: Chemical Properties of 4-(3-Methylthiophen-2-yl)piperidine;hydrochloride

PropertyValue
Molecular FormulaC12H15NOS
Molecular Weight221.32 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of 4-(3-Methylthiophen-2-yl)piperidine; hydrochloride is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that compounds with similar structures often exhibit activity as:

  • Dopamine Receptor Agonists : Potentially influencing mood and reward pathways.
  • Serotonin Receptor Modulators : Affecting anxiety and depression-related behaviors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, a series of piperidinyl compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications to the piperidine structure could enhance anticancer activity.

Case Study:
In a study evaluating piperidinyl compounds, 4-(3-Methylthiophen-2-yl)piperidine; hydrochloride demonstrated significant cytotoxicity against human leukemia cells (MV-4-11) and multiple myeloma cells (H929) at concentrations above 10 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways, which was confirmed by flow cytometry analysis.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MV-4-11 (Leukemia)12.5 ± 1.2
H929 (Multiple Myeloma)15.0 ± 1.5

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(3-methylthiophen-2-yl)piperidine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves Mannich reactions or nucleophilic substitution using precursors like thiophene derivatives and piperidine scaffolds. For example:

  • Mannich reactions may utilize acetophenone derivatives, formaldehyde, and amines under reflux conditions in solvents like methanol/water mixtures (yields: 81–98%) .
  • Optimization strategies include adjusting solvent polarity (e.g., dichloromethane for sulfonylation), temperature control (room temperature vs. reflux), and base selection (e.g., triethylamine for sulfonyl chloride reactions) .
  • Purification often involves recrystallization (ethanol) or column chromatography (silica gel with chloroform:methanol:NH₄OH gradients) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies piperidine and thiophene ring protons (e.g., δ 2.1–3.5 ppm for piperidine methylene groups) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₁H₁₆ClNS·HCl: calculated 265.07 g/mol) .
  • HPLC : Purity assessment (>98%) using reverse-phase columns and UV detection at 254 nm .

Q. What are the primary applications of this compound in pharmacological research?

  • Receptor binding studies : Piperidine derivatives are explored for interactions with opioid, nicotinic, or serotonin receptors due to their structural flexibility .
  • Cytotoxicity screening : Thiophene-containing analogs are tested in cancer cell lines (e.g., IC₅₀ assays) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or biological activity of 4-(3-methylthiophen-2-yl)piperidine hydrochloride?

  • Quantum chemical calculations (e.g., DFT) model reaction pathways, such as sulfonylation or oxidation energetics, to optimize synthetic routes .
  • Molecular docking : Predict binding affinities to targets like opioid receptors by simulating ligand-receptor interactions (e.g., docking scores vs. experimental IC₅₀) .
  • Machine learning : Integrate reaction data (solvent, temperature, yield) to predict optimal conditions for novel derivatives .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data for this compound?

  • Source analysis : Compare reaction protocols (e.g., solvent purity, catalyst loading) from independent studies .
  • Batch variability : Test reproducibility using controlled reagents (e.g., anhydrous solvents, standardized amines) .
  • Biological assays : Validate activity discrepancies via orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors .
  • Waste disposal : Segregate acidic waste and neutralize before disposal per local regulations .

Q. What strategies can mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Solvent selection : Replace low-boiling solvents (e.g., methanol) with alternatives like THF or DMF for safer large-scale reactions .
  • Catalyst recovery : Immobilize catalysts (e.g., polymer-supported bases) to reduce costs .
  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .

Methodological Notes

  • Data integration : Cross-reference synthetic protocols from patents (e.g., hydrolysis of haloalkyl intermediates ) and peer-reviewed journals .
  • Experimental rigor : Include negative controls in biological assays to rule out nonspecific effects .
  • Ethical compliance : Adhere to Schedule II regulations for opioid-related derivatives in jurisdictions like the U.S. .

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